
Histone H1-derived Peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Histone H1-derived Peptide is a phosphopeptide that serves as a substrate for cyclin-dependent kinases such as CDK2 and CDK5, as well as protein kinase A . This peptide is derived from the histone H1 protein, which plays a crucial role in the condensation and organization of chromatin within the nucleus of eukaryotic cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Histone H1-derived Peptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the peptide .
Analyse Chemischer Reaktionen
Types of Reactions: Histone H1-derived Peptide undergoes various chemical reactions, including phosphorylation, dephosphorylation, and proteolytic cleavage . Phosphorylation is a key post-translational modification that regulates the peptide’s function and interactions with other molecules .
Common Reagents and Conditions: Phosphorylation of this compound is typically carried out using kinases such as CDK2, CDK5, and protein kinase A . Dephosphorylation can be achieved using phosphatases. Proteolytic cleavage is often performed using specific proteases that recognize and cleave the peptide at designated sites .
Major Products Formed: The major products formed from these reactions include phosphorylated and dephosphorylated forms of the peptide, as well as peptide fragments resulting from proteolytic cleavage .
Wissenschaftliche Forschungsanwendungen
Histone H1-derived Peptide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Histone H1-derived Peptide involves its interaction with cyclin-dependent kinases and protein kinase A, leading to phosphorylation and subsequent regulation of chromatin structure . The peptide can also act as an antimicrobial agent by disrupting bacterial cell membranes and inducing cell death . Additionally, it plays a role in the innate immune response by acting as a damage-associated molecular pattern (DAMP) and triggering inflammatory signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Histone H1-derived Peptide can be compared with other histone-derived peptides and histone variants:
Histone H2A-derived Peptide: Similar to this compound, Histone H2A-derived Peptide is involved in chromatin structure regulation and has antimicrobial properties.
Histone H3-derived Peptide: This peptide is known for its role in gene regulation and epigenetic modifications.
Histone H4-derived Peptide: Histone H4-derived Peptide is involved in DNA repair and chromatin remodeling.
This compound is unique due to its specific interactions with cyclin-dependent kinases and its role in higher-order chromatin structure .
Conclusion
This compound is a versatile and valuable compound with numerous applications in scientific research. Its unique properties and interactions make it a crucial tool for studying chromatin dynamics, gene regulation, and potential therapeutic applications.
Eigenschaften
Molekularformel |
C56H101N17O15 |
|---|---|
Molekulargewicht |
1252.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C56H101N17O15/c1-32(2)28-40(56(87)88)70-52(83)38(18-8-12-24-59)68-50(81)37(17-7-11-23-58)66-47(78)33(3)64-49(80)36(16-6-10-22-57)67-51(82)39(19-9-13-25-60)69-54(85)42-21-15-27-73(42)55(86)46(35(5)74)71-48(79)34(4)65-53(84)41-20-14-26-72(41)45(77)31-63-44(76)30-62-43(75)29-61/h32-42,46,74H,6-31,57-61H2,1-5H3,(H,62,75)(H,63,76)(H,64,80)(H,65,84)(H,66,78)(H,67,82)(H,68,81)(H,69,85)(H,70,83)(H,71,79)(H,87,88)/t33-,34-,35+,36-,37-,38-,39-,40-,41-,42-,46-/m0/s1 |
InChI-Schlüssel |
MLODEUSVVAOABW-PNNPTOSWSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CN)O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


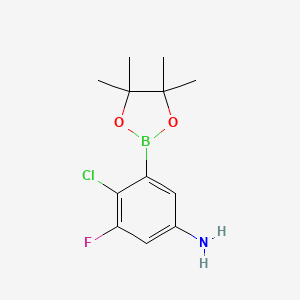

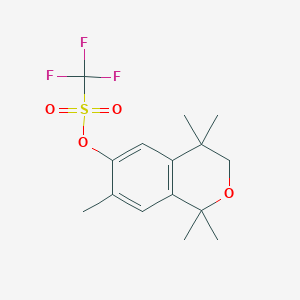
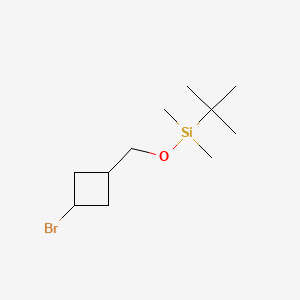
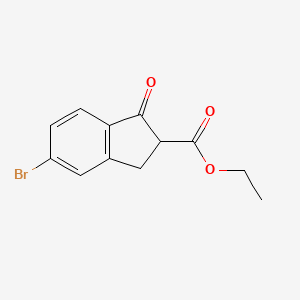



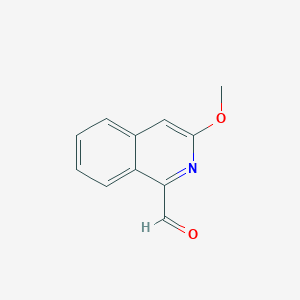

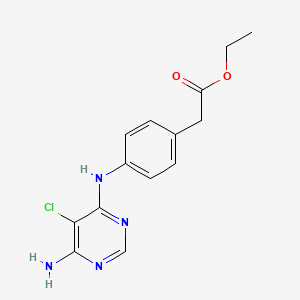

![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)

